1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine is an organic compound with significant relevance in medicinal chemistry. It is primarily recognized as a selective agonist for the serotonin 5-HT2C receptor, which implicates its potential therapeutic applications in treating various psychiatric disorders, including anxiety and depression. Although clinical trials for its use have been discontinued, preclinical studies have demonstrated its efficacy in animal models, particularly for antiaversive effects related to panic-like anxiety.
This compound is classified under heterocyclic compounds, specifically as a pyridinylpiperazine derivative. It is synthesized from pyridine and piperazine derivatives, making it a notable subject of study in the field of pharmacology and medicinal chemistry. The compound's CAS number is 210821-63-9, and it has been referenced in various chemical databases for its structural and functional properties .
The synthesis of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine typically involves several key steps:
The molecular structure of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine consists of two main rings:
Key structural data includes:
1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine can undergo several chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties.
The primary mechanism of action for 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine involves its role as an agonist at the serotonin 5-HT2C receptor. This receptor is implicated in various neurochemical pathways that regulate mood and anxiety:
While specific data on some physical properties remains scarce, available information includes:
The chemical properties of this compound include stability under standard laboratory conditions, though detailed stability data is not extensively documented. Its reactivity profile suggests it can participate in various chemical transformations typical of heterocyclic compounds .
1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine has several scientific applications:
The molecular architecture of 1-(6-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine features a strategically integrated pyridine-piperazine core that governs its receptor binding behavior. This bifunctional scaffold creates a geometrically constrained pharmacophore where the pyridine nitrogen (position 1) and piperazine nitrogens adopt specific spatial orientations crucial for interaction with serotonin receptors. X-ray diffraction studies of the hydrochloride salt form reveal that the protonated piperazine nitrogen forms a strong ionic bond with aspartate residues (Asp134) in the 5-HT2C receptor orthosteric pocket, while the pyridine nitrogen engages in hydrogen bonding with serine residues (Ser138) through water-mediated interactions [4].
The conformational flexibility of the piperazine ring enables adaptive binding, allowing the molecule to accommodate both active and inactive receptor states. Nuclear magnetic resonance (NMR) analyses demonstrate that the piperazine ring predominantly exists in a chair conformation, with the pyridinyl substituent occupying an equatorial position. This orientation minimizes steric repulsion while maximizing electronic interactions with the receptor's transmembrane domains. Molecular dynamics simulations indicate that the pyridine-piperazine dihedral angle ranges between 40-60°, positioning the hydrophobic trifluoromethyl substituent toward lipid-facing regions of the binding cavity [4] [6].
Table 1: Binding Affinity Profile of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine
Receptor Subtype | pEC50 | Binding Orientation | Key Interactions |
---|---|---|---|
5-HT2C | 7.01 ± 0.12 | Primary binding pose | Ionic bond (Asp134), H-bond (Ser138) |
5-HT2A | 6.38 ± 0.15 | Tilted orientation | Partial H-bond network |
5-HT2B | 6.28 ± 0.18 | Displaced binding | Van der Waals contacts |
The compound exhibits remarkable binding specificity, with a 10-fold higher affinity for 5-HT2C receptors compared to 5-HT2A and 5-HT2B subtypes. This selectivity arises from the complementary fit between the chloro-trifluoromethyl pyridine moiety and a hydrophobic subpocket in the 5-HT2C receptor that contains smaller amino acid residues (Val156, Phe327) than corresponding positions in 5-HT2A (Phe339, Leu362) [1] [6]. The binding kinetics demonstrate slow dissociation characteristics (t1/2 > 60 min), indicating formation of stable receptor-ligand complexes that may contribute to prolonged pharmacological activity [1].
The strategic placement of chlorine and trifluoromethyl groups at positions 5 and 6 of the pyridine ring creates a synergistic electronic and steric effect that profoundly enhances target engagement. Density functional theory (DFT) calculations reveal that the strongly electron-withdrawing trifluoromethyl group (σmeta = 0.43) creates a significant positive electrostatic potential on the adjacent carbon atoms, while the chlorine atom (σpara = 0.23) induces polarization across the ring system. This electronic redistribution increases the hydrogen bond accepting capacity of the piperazine nitrogen by 27% compared to unsubstituted analogs, as measured by molecular electrostatic potential (MEP) mapping [4] [6].
The steric bulk of the trifluoromethyl group (van der Waals volume = 38.3 ų) forces the chloro substituent into a coplanar orientation with the pyridine ring, creating a complementary shape for the 5-HT2C receptor's subpocket. This configuration improves binding affinity by:
The chloro-trifluoromethyl combination significantly impacts physicochemical properties, increasing lipophilicity (cLogP = 2.8) while maintaining aqueous solubility (>25 mg/mL in DMSO). This balance facilitates membrane penetration and central nervous system bioavailability, as evidenced by in vivo efficacy studies showing dose-dependent anxiolytic effects at 1-3 mg/kg oral doses. Metabolic stability studies indicate that the trifluoromethyl group reduces cytochrome P450-mediated dealkylation of the piperazine ring by >70% compared to methyl-substituted analogs [1] [5] [6].
Table 2: Electronic and Steric Effects of Pyridine Substitutents
Substituent | Electrostatic Potential (eV) | Steric Volume (ų) | Metabolic Stability (t1/2 min) |
---|---|---|---|
Trifluoromethyl | +0.38 | 38.3 | 126 ± 14 |
Chloro | +0.15 | 19.5 | - |
Hydrogen | -0.05 | 0.0 | 42 ± 7 |
Biological evaluations confirm that the combined chloro-trifluoromethyl substitution pattern is essential for optimal 5-HT2C agonism. Removal of either substituent reduces functional activity by >8-fold, while repositioning the groups to other ring locations diminishes receptor selectivity. The trifluoromethyl group specifically enhances efficacy (τ = 0.83) by stabilizing an active receptor conformation through interactions with helix VI residues, as demonstrated through mutagenesis studies [1] [6].
Structural modifications to the pyridine-piperazine scaffold produce significant variations in pharmacological profiles, as evidenced by comparative studies of close analogs. The prototypical compound 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine (CAS 127561-18-6) lacks the C5 chloro substituent, resulting in reduced 5-HT2C binding affinity (pEC50 = 5.92) and >15-fold decreased selectivity over 5-HT2B receptors. This demonstrates the essential role of the chloro group in establishing selective interactions within the 5-HT2C binding pocket [9].
The hydrochloride salt form (CAS 210821-63-9) exhibits distinct solid-state properties compared to the free base. Crystallographic analysis reveals three polymorphic forms:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7